The mechanism of action of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine is not directly addressed in the provided literature. Its role as a building block for larger molecules suggests that its mechanism of action is likely context-dependent and related to the specific biological target of the final compound. For example, its derivative, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, acts as a hepatoselective glucokinase activator, targeting a specific enzyme involved in glucose metabolism. [, ]
One notable application is its use as a key structural component in the development of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532). [, ] This compound exhibits significant potential as a hepatoselective glucokinase activator, making it a promising candidate for treating Type 2 Diabetes. Its selectivity for the liver minimizes the risk of hypoglycemia associated with systemic glucokinase activators. This application highlights the significance of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine in developing targeted therapies for metabolic diseases.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6